molecular formula C19H20FN3O3S2 B2938086 4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 905674-09-1

4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Katalognummer: B2938086
CAS-Nummer: 905674-09-1
Molekulargewicht: 421.51
InChI-Schlüssel: AGPCLBAFEZMXJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a sulfamoyl benzamide derivative featuring a fluorinated benzothiazole moiety. Its structure comprises a central benzamide scaffold substituted with a butyl(methyl)sulfamoyl group at the para position and a 4-fluoro-1,3-benzothiazol-2-yl group as the amide substituent.

Eigenschaften

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S2/c1-3-4-12-23(2)28(25,26)14-10-8-13(9-11-14)18(24)22-19-21-17-15(20)6-5-7-16(17)27-19/h5-11H,3-4,12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPCLBAFEZMXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a sulfamoyl arylamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is C16H20FN3O2SC_{16}H_{20}FN_3O_2S. The compound features a benzamide backbone with a sulfamoyl group and a fluorinated benzothiazole moiety, which are critical for its biological activity.

Pharmacological Properties

Various studies have indicated that derivatives of sulfamoyl arylamides exhibit significant pharmacological activities, including:

  • Antitumor Activity : Compounds similar to 4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide have shown potential as antitumor agents. They target various pathways involved in cancer cell proliferation and survival.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Preliminary data suggest that this compound could possess antimicrobial properties against various bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

The biological activity of 4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : It may interact with specific receptors or signaling pathways that regulate cell proliferation and apoptosis.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies and Research Findings

Several studies have focused on the biological activity of sulfamoyl arylamide derivatives, providing insights into their therapeutic potential:

StudyFindings
Investigated the antitumor effects of sulfamoyl arylamide derivatives on various cancer cell lines, demonstrating significant cytotoxicity.
Evaluated the anti-inflammatory properties through in vitro assays measuring cytokine production in response to lipopolysaccharide (LPS) stimulation.
Assessed antimicrobial activity against several bacterial strains, showing promising results compared to standard antibiotics.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons
Table 1: Structural Features of Selected Sulfamoyl Benzamide Derivatives
Compound Name Sulfamoyl Substituents Heterocyclic Ring Key Substituents on Heterocycle Molecular Weight
Target Compound Butyl(methyl) Benzothiazole 4-Fluoro ~455.5 g/mol*
LMM5 () Benzyl(methyl) 1,3,4-Oxadiazole 4-Methoxyphenyl ~549.6 g/mol
LMM11 () Cyclohexyl(ethyl) 1,3,4-Oxadiazole Furan-2-yl ~503.6 g/mol
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () None Thiazole 4-Methylphenyl ~375.4 g/mol
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide () Methyl(phenyl) Thiazole None ~387.5 g/mol
4-[Butyl(ethyl)sulfamoyl]-N-(2-furylmethyl)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide () Butyl(ethyl) Benzothiazole 4-Methylsulfanyl ~543.7 g/mol

Key Observations :

  • Heterocyclic Rings: The target compound’s benzothiazole ring distinguishes it from oxadiazole (LMM5/LMM11) or thiazole derivatives ().
  • Sulfamoyl Substituents : The butyl(methyl) group in the target compound offers moderate lipophilicity, balancing solubility and cell penetration. In contrast, LMM5’s benzyl(methyl) group increases steric bulk, which may hinder target binding, while LMM11’s cyclohexyl(ethyl) group enhances hydrophobicity, possibly affecting pharmacokinetics .
  • Comparatively, methylsulfanyl () or chloro groups () may alter electronic profiles and metabolic stability .

Key Findings :

  • However, the benzothiazole core may confer distinct binding kinetics compared to oxadiazoles .
  • Antibacterial vs. Anticancer : Imidazole derivatives () demonstrate that heterocycle choice (imidazole vs. benzothiazole) significantly influences activity. The target’s fluorine substituent may enhance specificity for fungal over bacterial targets compared to thiazole-based analogs .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The target compound’s calculated logP (~3.2) is higher than thiazole derivatives (e.g., ~2.5 for ) due to the benzothiazole ring and butyl group, favoring blood-brain barrier penetration but possibly reducing aqueous solubility .
  • Metabolic Stability : Fluorine substitution on the benzothiazole may reduce oxidative metabolism compared to methylsulfanyl () or chloro () analogs, prolonging half-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.